molecular formula C10H12N4O B3032530 2-azido-N-(2-ethylphenyl)acetamide CAS No. 215320-58-4

2-azido-N-(2-ethylphenyl)acetamide

Cat. No.: B3032530
CAS No.: 215320-58-4
M. Wt: 204.23
InChI Key: LVDGITIFJLTIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(2-ethylphenyl)acetamide (CAS 215320-58-4) is an organic compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . It belongs to the class of N-arylacetamides, which are recognized as significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds . The molecule features an azide (-N₃) functional group, which makes it a valuable building block in various research applications. Azides, in general, have found valuable applications in medicinal chemistry, molecular biology, and attract increasing attention in the field of organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, and triazoles . The structure of related compounds shows that the azide moiety can exhibit rotational flexibility, and molecules can form chains in the crystal structure through intermolecular hydrogen bonds . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should handle this and all azide compounds with appropriate safety precautions.

Properties

IUPAC Name

2-azido-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-5-3-4-6-9(8)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDGITIFJLTIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297047
Record name 2-Azido-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215320-58-4
Record name 2-Azido-N-(2-ethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215320-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with chloroacetyl chloride to form N-(2-ethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

These include the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted amides or thioamides.

    Reduction Reactions: The major product is N-(2-ethylphenyl)acetamide.

    Cycloaddition Reactions: The major products are triazole derivatives.

Scientific Research Applications

2-azido-N-(2-ethylphenyl)acetamide is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-azido-N-(2-ethylphenyl)acetamide involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site that can form stable triazole linkages with alkynes, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural distinction among N-arylacetamide analogs lies in the substituent on the phenyl ring. Key derivatives include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
2-Azido-N-(4-methylphenyl)acetamide -CH₃ (para) C₉H₁₀N₄O 190.21 Crystal engineering, hydrogen bonding studies
2-Azido-N-(4-fluorophenyl)acetamide -F (para) C₈H₇FN₄O 194.17 Medicinal intermediate
2-Azido-N-(4-nitrophenyl)acetamide -NO₂ (para) C₈H₇N₅O₃ 221.18 High-reactivity click chemistry
2-Azido-N-(2-ethylphenyl)acetamide -C₂H₅ (ortho) C₁₀H₁₂N₄O 204.23 Hypothesized applications in drug design (limited direct data)

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase azide reactivity in cycloaddition reactions but may reduce solubility .
  • Hydrogen Bonding: Para-substituted derivatives (e.g., 4-methyl) form zigzag chains via N–H···O hydrogen bonds, stabilizing crystal structures .

Crystallographic Properties

Crystal structures of para-substituted derivatives reveal distinct packing patterns:

  • 4-Methyl Derivative: Monoclinic system (space group P21/c) with three independent molecules per asymmetric unit. Azide groups exhibit torsional angles ranging from 102.7° to 173.9°, influenced by intramolecular C–H···O interactions .
  • 4-Nitro Derivative: Likely adopts a triclinic or monoclinic system due to the planar nitro group, enhancing π-π stacking interactions .

In contrast, the ortho-ethyl group in this compound may disrupt hydrogen-bonded chains, favoring alternative packing modes (e.g., van der Waals interactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-azido-N-(2-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-azido-N-(2-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.